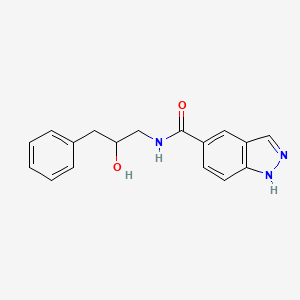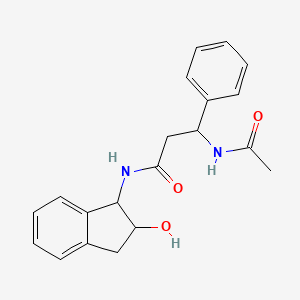![molecular formula C20H19N3O3 B6640618 6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6640618.png)
6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that combines cyclopropyl, hydroxy, indene, oxazolo, and pyridine moieties, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazolo[5,4-b]pyridine Core: This step involves the cyclization of a suitable pyridine derivative with an appropriate oxazole precursor under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Attachment of the Indene Moiety: The indene moiety can be attached through a Friedel-Crafts alkylation reaction, where the indene precursor reacts with the oxazolo[5,4-b]pyridine core in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group is introduced via a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and indene moieties, leading to the formation of ketones or quinones.
Reduction: Reduction reactions can target the oxazolo and pyridine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and oxazolo rings.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides).
Major Products
Oxidation: Formation of ketones, quinones, or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases like cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
Indane Derivatives: Compounds like indanone and indanedione, which share the indene moiety.
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazolidinones.
Pyridine Derivatives: Compounds with the pyridine ring, such as nicotinamide and pyridoxine.
Uniqueness
6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its cyclopropyl group adds rigidity, the hydroxy group provides reactivity, and the fused rings offer a versatile scaffold for further modifications.
Properties
IUPAC Name |
6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-10-17-14(9-15(11-6-7-11)21-20(17)26-23-10)19(25)22-18-13-5-3-2-4-12(13)8-16(18)24/h2-5,9,11,16,18,24H,6-8H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKMCZJXNHJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4C(CC5=CC=CC=C45)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol](/img/structure/B6640538.png)

![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)
![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)
![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)
![3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)
![1-[(3-Cyanophenyl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640576.png)


![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B6640608.png)



